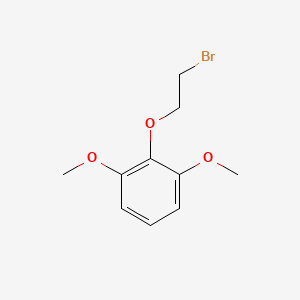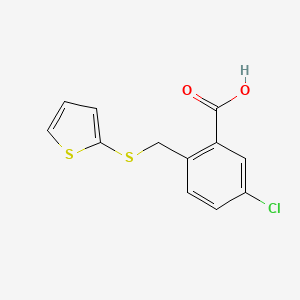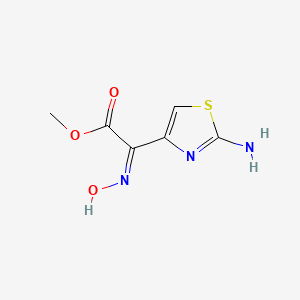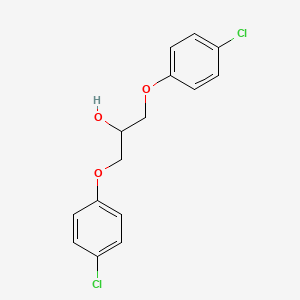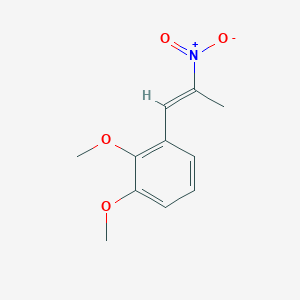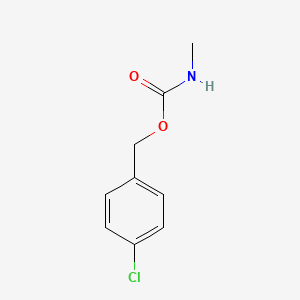![molecular formula C30H41N3 B15081770 [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile is a complex organic compound known for its unique structure and properties. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a malononitrile group, which is a dicyano derivative. The presence of a long hexadecyl chain adds to its hydrophobic characteristics, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the hexadecyl chain through alkylation reactions. The final step involves the condensation of the quinoline derivative with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.
科学的研究の応用
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the malononitrile group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Used in the synthesis of dyes and other organic compounds.
Uniqueness
2-[(2E)-2-(1-hexadecyl-4(1H)-quinolinylidene)ethylidene]malononitrile stands out due to its long hydrophobic chain and the presence of both quinoline and malononitrile groups. This unique combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C30H41N3 |
|---|---|
分子量 |
443.7 g/mol |
IUPAC名 |
2-[(2E)-2-(1-hexadecylquinolin-4-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-24-22-28(21-20-27(25-31)26-32)29-18-15-16-19-30(29)33/h15-16,18-22,24H,2-14,17,23H2,1H3/b28-21+ |
InChIキー |
OUMFYYPURRVXHH-SGWCAAJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(C#N)C#N)/C2=CC=CC=C21 |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C#N)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
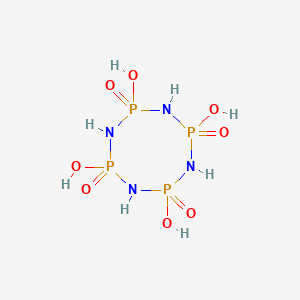
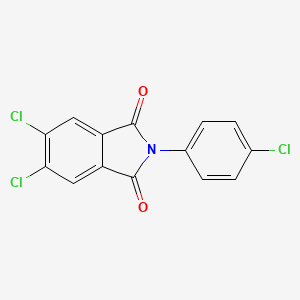

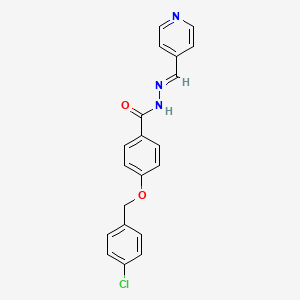
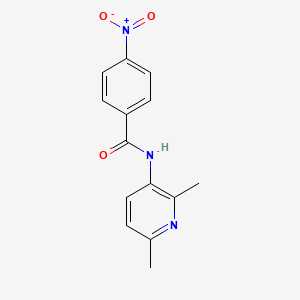
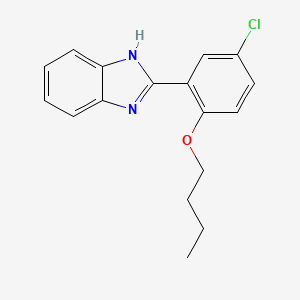
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
